molecular formula C19H15N3O2S B2551145 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 868376-17-4

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No. B2551145
CAS RN: 868376-17-4
M. Wt: 349.41
InChI Key: PKICQEHYSKQLDP-VZCXRCSSSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial effects .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Compounds with similar structural features have been explored for their potential in photodynamic therapy (PDT). For instance, the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown these compounds to possess useful properties for PDT. These include good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. A study on the synthesis and antimicrobial screening of thiazolidinone derivatives incorporating a thiazole ring has demonstrated their efficacy against a range of bacterial and fungal infections. These compounds' structures were elucidated through various spectral methods, and their in vitro antibacterial and antifungal activities highlight their potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Chemodivergent Annulations

Research into chemodivergent and redox-neutral annulations has shown the potential of compounds with methoxybenzamide components for synthetic applications. These processes, catalyzed under acid-controlled conditions, can lead to a variety of cyclic structures through C-H activation, showcasing the versatility of such compounds in organic synthesis (Xu, Zheng, Yang, & Li, 2018).

Precursor Synthesis

Compounds with structural similarities have been synthesized as intermediates or precursors for further chemical or pharmaceutical applications. For example, the synthesis of an intermediate of 18F-fallypride demonstrates the role of such compounds in the preparation of radiolabeled agents for diagnostic imaging (Jing, 2004).

properties

IUPAC Name

4-cyano-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-3-11-22-17-15(24-2)5-4-6-16(17)25-19(22)21-18(23)14-9-7-13(12-20)8-10-14/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKICQEHYSKQLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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